NITD-609 Enantiomer

Description

BenchChem offers high-quality NITD-609 Enantiomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NITD-609 Enantiomer including the price, delivery time, and more detailed information at info@benchchem.com.

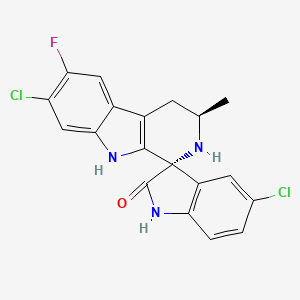

Structure

3D Structure

Properties

IUPAC Name |

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-YLVJLNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis and Chiral Resolution of NITD-609 (Cipargamin)

Introduction: The Critical Role of Chirality in the Antimalarial Agent NITD-609

NITD-609, also known as Cipargamin or KAE609, is a potent antimalarial compound belonging to the spiroindolone class.[1] It exhibits powerful parasiticidal activity against various strains of Plasmodium falciparum and Plasmodium vivax, including those resistant to current artemisinin-based combination therapies.[2][3] The mechanism of action of NITD-609 is the inhibition of the P. falciparum ATPase4 (PfATP4), a P-type cation-transporter, which disrupts sodium homeostasis in the parasite, leading to its death.[1][4][5]

The molecular structure of NITD-609 features two stereogenic centers, one of which is a spiro-quaternary carbon, resulting in four possible stereoisomers.[3][4] Structure-activity relationship studies have unequivocally demonstrated that the antimalarial potency of NITD-609 resides almost exclusively in the (1R, 3S)-enantiomer.[1][6] This stereochemical specificity underscores the critical importance of accessing enantiomerically pure NITD-609 for clinical applications to maximize therapeutic efficacy and minimize potential off-target effects from other stereoisomers.

This technical guide provides a comprehensive overview of the key strategies for obtaining the biologically active enantiomer of NITD-609, focusing on both enantioselective synthesis and chiral resolution of its stereoisomers.

Part 1: Enantioselective Synthesis of NITD-609

The direct synthesis of the desired (1R, 3S)-enantiomer of NITD-609 in high enantiopurity is the most efficient and atom-economical approach. Several innovative catalytic asymmetric methods have been developed to achieve this, with two prominent strategies being the aza-Diels-Alder reaction and the direct catalytic asymmetric alkynylation of a ketimine.

Asymmetric Aza-Diels-Alder Reaction Strategy

An elegant and concise synthesis of NITD-609 has been achieved through a regio- and enantioselective aza-Diels-Alder reaction.[7] This approach involves the reaction of a 3-vinylindole with an isatin-derived ketimine, catalyzed by a chiral catalyst, to construct the core spiroindolone framework with excellent stereocontrol.[7]

The key to this strategy is the use of a suitable chiral catalyst that can effectively control the facial selectivity of the cycloaddition, leading to the desired enantiomer. The regioselectivity and exo-selectivity of the reaction are proposed to be influenced by π-π stacking interactions between the indole rings of the reactants.[7] This method has been shown to produce a range of spiroindolone derivatives in high yields and with excellent enantioselectivity (up to 99% ee).[7] The synthesis of NITD-609 via this route can be completed in just three steps with a commendable overall yield.[7]

Caption: Asymmetric Aza-Diels-Alder approach to NITD-609.

Direct Catalytic Asymmetric Alkynylation of a Ketimine

Another powerful strategy for the stereoselective synthesis of NITD-609 involves the direct catalytic asymmetric alkynylation of a ketimine to construct the crucial tetrasubstituted stereocenter.[3][8] This key step provides an enantioenriched propargylic α-tertiary amine, which is a versatile intermediate for the synthesis of the target molecule.[3][8]

This method showcases the utility of developing novel catalytic systems for challenging transformations, such as the asymmetric addition of terminal alkynes to ketimines. The resulting propargylic amine can then be elaborated through a series of transformations, including the introduction of an acetonyl group and an intramolecular reductive amination, to complete the synthesis of NITD-609.[8]

Caption: Direct catalytic asymmetric alkynylation pathway to NITD-609.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

The following is a representative, step-by-step protocol for the asymmetric aza-Diels-Alder reaction to synthesize a spiroindolone precursor to NITD-609, based on published methodologies.[7]

Materials:

-

3-Vinylindole derivative

-

Isatin-derived ketimine

-

Chiral catalyst (e.g., a chiral copper or iridium complex)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst.

-

Add the anhydrous solvent, followed by the isatin-derived ketimine and the 3-vinylindole derivative.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiroindolone product.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Quantitative Data Summary:

| Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Copper Catalyst | 85-96 | 90-99 |

| Chiral Iridium Catalyst | 70-81 | >99 |

Note: The specific catalyst, substrates, and reaction conditions will influence the yield and enantioselectivity.

Part 2: Chiral Resolution of NITD-609 Stereoisomers

While enantioselective synthesis is often preferred, chiral resolution of a racemic mixture can be a valuable alternative, particularly during initial drug discovery and for the isolation of all stereoisomers for biological evaluation.[8] High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[9][10]

Principles of Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[11] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[11] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[11][12]

The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.[12] A systematic screening of different chiral columns and mobile phases is often necessary to identify the optimal conditions for a given racemic compound.

Caption: Workflow for chiral resolution of NITD-609 by HPLC.

Experimental Protocol: Chiral HPLC Separation of NITD-609 Stereoisomers

The following is an exemplary protocol for the chiral HPLC separation of NITD-609 stereoisomers, based on general principles for the separation of spirocyclic compounds.[13][14]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series) is a common starting point for spiroindolone compounds.

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

-

Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

Procedure:

-

Dissolve a small amount of the racemic NITD-609 mixture in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where the compounds have significant absorbance.

-

Optimize the separation by adjusting the mobile phase composition (ratio of polar modifier) and flow rate.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

-

Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., analytical chiral HPLC, NMR spectroscopy, and mass spectrometry).

Data Presentation: Exemplary Chiral Separation Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: These are starting conditions and will likely require optimization for baseline separation of all four stereoisomers of NITD-609.

Conclusion

The development of the potent antimalarial agent NITD-609 highlights the critical role of stereochemistry in modern drug design. The biological activity is confined to a single enantiomer, necessitating methods for its stereoselective preparation. Both enantioselective synthesis, through elegant catalytic strategies like the aza-Diels-Alder reaction and asymmetric alkynylation, and chiral resolution via HPLC provide robust pathways to access the enantiomerically pure (1R, 3S)-NITD-609. The choice between these approaches will depend on the specific requirements of the research or development phase, with enantioselective synthesis being more suitable for large-scale production. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals working on NITD-609 and other complex chiral molecules.

References

-

Zheng, H., Liu, X., Xu, C., Xia, Y., Lin, L., & Feng, X. (2015). Regio- and Enantioselective Aza-Diels–Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609. Angewandte Chemie International Edition, 54(37), 10958-10962. [Link]

-

Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]

-

Yin, L., Otsuka, Y., Takada, H., Mouri, S., Yazaki, R., Kumagai, N., & Shibasaki, M. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic Letters, 17(19), 4842-4845. [Link]

-

van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]

-

Spillman, N. J., & Kirk, K. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future medicinal chemistry, 8(2), 227-238. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. [Link]

-

Wikipedia. (n.d.). Cipargamin. [Link]

-

Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

-

MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

Sources

- 1. Cipargamin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cipargamin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Spiroindolone NITD-609 and its Enantiomers: A Technical Guide to the Inhibition of Plasmodium falciparum ATP4

Abstract

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The spiroindolone compound NITD-609 (also known as KAE609 or cipargamin) represents a promising new class of antimalarials that target the parasite's P-type cation-transporter ATPase4 (PfATP4).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of NITD-609 and its enantiomers on PfATP4, intended for researchers, scientists, and drug development professionals. We will explore the pivotal role of PfATP4 in parasite ion homeostasis, the molecular interactions underpinning its inhibition by NITD-609, the profound physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism.

Introduction: PfATP4, a Vulnerable Hub in Parasite Physiology

The intraerythrocytic malaria parasite, Plasmodium falciparum, resides in a high-sodium environment within the host red blood cell and must maintain a low cytosolic sodium concentration for survival.[4][5] This critical task is primarily managed by PfATP4, a P-type ATPase located on the parasite's plasma membrane.[6][7] PfATP4 functions as a sodium efflux pump, actively extruding Na+ from the parasite's cytosol.[4][6][7] This process is proposed to be coupled with the influx of H+ ions, contributing to the maintenance of both sodium and pH homeostasis.[4][8] The absence of a close homolog in mammals makes PfATP4 an attractive and specific target for antimalarial drug development.[6]

The discovery of the spiroindolone class of compounds, and specifically NITD-609, through high-throughput phenotypic screening marked a significant advancement in antimalarial research.[2][4] NITD-609 exhibits potent, fast-acting schizonticidal activity against a wide range of drug-resistant P. falciparum and P. vivax strains, with IC50 values in the low nanomolar range.[1]

The Core Mechanism: Stereospecific Inhibition of a Cation Pump

The antimalarial activity of the spiroindolones is highly stereospecific. The potent inhibitory effect is almost exclusively attributed to the (+)-enantiomer of NITD-609, which possesses a 1R,3S configuration.[9][10] This stereoselectivity strongly implies a specific binding interaction with a molecular target, which has been unequivocally identified as PfATP4.[9]

Inhibition of PfATP4 by NITD-609 disrupts the pump's ability to extrude sodium ions.[2][6] This leads to a rapid and uncontrolled influx of Na+ into the parasite's cytoplasm, causing a cascade of detrimental downstream effects.[6][11] The primary consequences of this disrupted sodium homeostasis include:

-

Cytosolic Alkalinization: The proposed coupling of Na+ efflux with H+ influx by PfATP4 means that its inhibition leads to a cessation of proton import, resulting in an increase in the parasite's cytosolic pH.[12][13]

-

Cellular Swelling: The osmotic imbalance caused by the accumulation of intracellular sodium leads to swelling of the parasite.[11]

-

Disruption of Cellular Processes: The altered intracellular ionic environment adversely affects various physiological processes, including a rapid reduction in protein synthesis.[1]

-

Parasite Death: The culmination of these physiological disruptions ultimately leads to parasite death.[6]

The proposed binding site for spiroindolones is within the transmembrane helices of PfATP4, at the protein-membrane interface.[1][10] This is supported by the location of resistance-conferring mutations.

Visualizing the Mechanism of Action

Caption: Mechanism of NITD-609 action on PfATP4.

Resistance to NITD-609: A Tale of Target Modification

A key line of evidence confirming PfATP4 as the target of NITD-609 comes from in vitro resistance selection studies.[14] Parasites cultured under continuous sub-lethal pressure of NITD-609 develop resistance through the acquisition of non-synonymous single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[1][4] These mutations predominantly map to the predicted transmembrane helices of the protein, consistent with the proposed drug-binding site.[1][15] Overexpression of mutant PfATP4 in wild-type parasites has been shown to confer resistance to NITD-609, further solidifying the causal link.[4]

Interestingly, cross-resistance studies have shown that parasites resistant to NITD-609 are also resistant to other spiroindolones but not to compounds with different mechanisms of action, such as artemisinin or mefloquine.[1] Furthermore, mutations in pfatp4 have been shown to confer resistance to other structurally distinct chemical classes that also disrupt parasite sodium homeostasis, such as aminopyrazoles and pyrazoleamides, highlighting the central role of PfATP4 as a multi-chemotype drug target.[16][17]

| PfATP4 Mutation | Fold Increase in NITD-609 EC50 | Location | Reference |

| G358S | High-level resistance | Transmembrane Domain 3 | [18] |

| T418N, P990R | Low-level resistance | Transmembrane Domain | [14] |

| A211V | Increased susceptibility | Transmembrane Domain 2 | [18] |

| G223R | ~8-fold | Transmembrane Domain | [19] |

Table 1: Examples of PfATP4 mutations and their impact on NITD-609 sensitivity.

Experimental Validation: Methodologies and Protocols

The elucidation of the NITD-609 mechanism of action has been underpinned by a suite of sophisticated experimental techniques. Below are protocols for key assays.

In Vitro Antimalarial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.

Protocol:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare a serial dilution of NITD-609 enantiomers in culture medium.

-

Add the drug dilutions to a 96-well plate containing the parasitized red blood cells.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Quantify parasite growth using a SYBR Green I-based fluorescence assay or by measuring plasmodial lactate dehydrogenase (pLDH) activity.[20]

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

PfATP4-Associated Na+-ATPase Activity Assay

This biochemical assay directly measures the inhibitory effect of NITD-609 on the ATPase activity of PfATP4 in isolated parasite membranes.[12]

Protocol:

-

Isolate P. falciparum parasites from their host red blood cells by saponin lysis.

-

Prepare parasite membranes by sonication and ultracentrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Incubate the membranes with varying concentrations of NITD-609 in the presence of Na+ and ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

The NITD-609-sensitive Na+-dependent ATPase activity is considered a proxy for PfATP4 activity.[12][21]

Cytosolic pH and Sodium Measurement

These assays measure the real-time changes in intracellular pH and sodium concentration upon treatment with NITD-609.

Protocol:

-

Load isolated parasites with the pH-sensitive fluorescent dye BCECF-AM or the sodium-sensitive dye SBFI-AM.

-

Monitor the fluorescence of the dye-loaded parasites using a fluorometer or fluorescence microscopy.

-

Add NITD-609 to the parasite suspension and record the change in fluorescence over time, which corresponds to changes in cytosolic pH or [Na+].[13]

Workflow for Investigating PfATP4 Inhibition

Caption: Experimental workflow for validating PfATP4 as the target of NITD-609.

Conclusion and Future Directions

The spiroindolone NITD-609 represents a paradigm of modern antimalarial drug discovery, moving from a phenotypic screen hit to a clinical candidate with a well-defined and novel mechanism of action.[2][8] Its stereospecific inhibition of the P. falciparum sodium pump, PfATP4, leads to a fatal disruption of the parasite's ion homeostasis.[2][6] The convergence of multiple, structurally diverse chemical classes on PfATP4 underscores its significance as a druggable target.[4]

Future research should focus on obtaining a high-resolution structure of PfATP4 in complex with NITD-609 to guide the rational design of next-generation inhibitors that can circumvent emerging resistance.[18] Understanding the precise molecular interactions will be crucial for developing compounds with improved potency and a higher barrier to resistance. Furthermore, continued surveillance for pfatp4 mutations in clinical isolates will be essential to monitor and manage the potential for resistance to this promising class of antimalarials.

References

-

Spitler, K., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149-162. [Link]

-

Rottmann, M., et al. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]

-

Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-238. [Link]

-

Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry, 22(29), 2427-2441. [Link]

-

Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Science. [Link]

-

Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). MalariaWorld. [Link]

-

Jimah, J. R., et al. (2021). Mutational analysis of an antimalarial drug target, PfATP4. Proceedings of the National Academy of Sciences, 118(11), e2020104118. [Link]

-

Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 293(34), 13327-13337. [Link]

-

Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. [Link]

-

Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. ResearchGate. [Link]

-

Spillman, N., et al. (2013). Researchers uncover the mechanism behind malaria parasite sensitivity to spiroindolone-based drugs. BioWorld. [Link]

-

van Pelt-Koops, J. C., et al. (2012). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. [Link]

-

Yeung, B. K. S., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(14), 5155-5163. [Link]

-

Maly, D. J., et al. (2014). Spiroindolone That Inhibits PfATPase4 Is a Potent, Cidal Inhibitor of Toxoplasma gondii Tachyzoites In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 58(8), 4874-4879. [Link]

-

Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na + -ATPase activity in Plasmodium falciparum membranes. ResearchGate. [Link]

-

Rosling, J. E. O., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na-ATPase activity in Plasmodium falciparum membranes. The Australian National University. [Link]

-

Dennis, A. S. M., et al. (2020). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases, 6(8), 2136-2146. [Link]

-

Barquero, N., et al. (2018). Cipargamin – Knowledge and References. Taylor & Francis. [Link]

-

Flannery, D. L., et al. (2014). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology, 9(12), 2663-2671. [Link]

-

Collins, C. R., et al. (2022). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology, 12, 1008585. [Link]

-

Flannery, D. L., et al. (2014). Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. [Link]

-

Jimah, J. R., et al. (2023). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Malaria World. [Link]

-

Spillman, N. J., et al. (2013). Na(+) regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell Host & Microbe, 13(2), 227-237. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. cipargamin. [Link]

-

Turner, H. (2016). Spiroindolone NITD 609 is a novel antimalarial that targets the P-type ATPase PfATP 4. Semantic Scholar. [Link]

-

Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. The Australian National University. [Link]

-

van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548. [Link]

-

Summers, R. L., et al. (2021). A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets. Malaria World. [Link]

-

Summers, R. L., et al. (2022). Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors. bioRxiv. [Link]

-

Zagórska, A., & Jaromin, A. (2023). Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry. [Link]

-

McCulloch, J. (2018). Drug Resistance Mutations in PfATP4. ResearchGate. [Link]

-

Lehane, A. M., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149-162. [Link]

-

Tshitenge, D. T., et al. (2021). Antiplasmodial activity of the enantiomers of compounds 9 and 17 on P. falciparum. ResearchGate. [Link]

-

Yeung, B. K. S., et al. (2010). The antimalaria activity of the spiroindolone hit and its two... ResearchGate. [Link]

-

Bhatnagar, S., et al. (2019). Diverse chemical compounds target Plasmodium falciparum plasma membrane lipid homeostasis. ACS Infectious Diseases, 5(4), 550-558. [Link]

Sources

- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiroindolones, a Potent Compound Class for the Treatment of Malaria — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 4. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spiroindolone That Inhibits PfATPase4 Is a Potent, Cidal Inhibitor of Toxoplasma gondii Tachyzoites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. media.malariaworld.org [media.malariaworld.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Crucial Role of Stereochemistry: A Technical Guide to the Structure-Activity Relationship of NITD-609 Stereoisomers

Abstract

NITD-609, also known as Cipargamin or KAE609, is a potent, clinical-stage antimalarial agent belonging to the spiroindolone class. Its novel mechanism of action, targeting the Plasmodium falciparum P-type ATPase (PfATP4), has positioned it as a critical tool in the fight against drug-resistant malaria. The intricate three-dimensional structure of NITD-609, featuring two stereocenters, gives rise to four possible stereoisomers. This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of these stereoisomers, elucidating the profound impact of stereochemistry on the compound's potent antimalarial activity. We will delve into the causality behind the differential activities of the enantiomers and diastereomers, explore the molecular interactions with PfATP4, and provide detailed protocols for the key in vitro assays used to characterize these compounds.

Introduction: The Dawn of a New Antimalarial Class

The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies, represents a significant threat to global health. This has necessitated the discovery and development of new chemical entities with novel mechanisms of action. The spiroindolone class of compounds, discovered through phenotypic screening of a large chemical library, emerged as a promising new chemotype.[1] Subsequent optimization of a lead compound led to the identification of NITD-609, a potent inhibitor of both P. falciparum and P. vivax strains, including those resistant to current therapies.[2]

The core of NITD-609's activity lies in its unique spirocyclic scaffold, which imparts a rigid three-dimensional conformation. This structure contains two chiral centers, at the C1 and C3 positions of the spiro-fused ring system. Consequently, NITD-609 can exist as four distinct stereoisomers: (1R, 3S), (1S, 3R), (1R, 3R), and (1S, 3S). Early investigations revealed that the antimalarial potency resides almost exclusively in a single enantiomer, highlighting the critical importance of stereochemistry in its biological function.

Mechanism of Action: Targeting the Parasite's Ion Pump

NITD-609 exerts its parasiticidal effect by inhibiting PfATP4, a P-type Na+-ATPase located on the plasma membrane of the malaria parasite.[3][4] This enzyme is crucial for maintaining low intracellular sodium concentrations by actively pumping Na+ ions out of the parasite's cytoplasm.[3] Inhibition of PfATP4 leads to a rapid influx of sodium ions, disrupting the parasite's internal ionic homeostasis.[4] This ionic imbalance results in osmotic swelling, morphological abnormalities, and ultimately, parasite death.[5] This mechanism is distinct from that of other major antimalarial drug classes, making NITD-609 effective against a wide range of drug-resistant parasite strains.[6]

The following diagram illustrates the proposed mechanism of action of NITD-609:

Caption: Mechanism of action of NITD-609.

The Decisive Role of Stereochemistry: A Structure-Activity Relationship Analysis

The initial hit from the high-throughput screen was a racemic mixture. Chiral separation was necessary to isolate the individual enantiomers and identify the active component. This underscores the critical importance of stereochemical considerations in drug discovery and development.

| Stereoisomer | Configuration | Antimalarial Activity (P. falciparum) |

| NITD-609 (Eutomer) | (1R, 3S) | Highly Potent (IC50 ≈ 0.5 - 1.4 nM) |

| Distomer | (1S, 3R) | Inactive or Significantly Reduced Potency |

| Diastereomer 1 | (1R, 3R) | Inactive or Significantly Reduced Potency |

| Diastereomer 2 | (1S, 3S) | Inactive or Significantly Reduced Potency |

| Table 1: Comparative Activity of NITD-609 Stereoisomers. |

The profound difference in activity between the stereoisomers strongly suggests a highly specific and stereoselective binding interaction with the PfATP4 target. The precise three-dimensional arrangement of the substituents on the spiroindolone core of the (1R, 3S) enantiomer is essential for optimal engagement with the binding pocket of the enzyme.

Recent cryo-electron microscopy (cryo-EM) studies have begun to shed light on the structure of PfATP4 and the likely binding site of spiroindolones.[1] These studies, coupled with molecular modeling, suggest that NITD-609 binds within the transmembrane domain of PfATP4, near the ion translocation pathway. The specific orientation of the chloro, fluoro, and methyl groups of the (1R, 3S) enantiomer is thought to facilitate key hydrophobic and electrostatic interactions with amino acid residues in the binding pocket, leading to potent inhibition. The other stereoisomers, with their different spatial arrangements, are unable to achieve this optimal fit, resulting in a dramatic loss of activity.

Experimental Protocols

The determination of the structure-activity relationship of NITD-609 stereoisomers relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to evaluate the antimalarial activity of these compounds.

Plasmodium falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I Method)

This assay is a cornerstone for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strain), synchronized to the ring stage

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, HEPES, sodium bicarbonate, and hypoxanthine)

-

NITD-609 stereoisomers (stock solutions in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well black, clear-bottom microplates

Workflow Diagram:

Caption: Workflow for the SYBR Green I-based growth inhibition assay.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage using standard methods (e.g., 5% D-sorbitol treatment).

-

Drug Dilution: Prepare a series of 2-fold dilutions of each NITD-609 stereoisomer in complete culture medium in a separate 96-well plate. Include a drug-free control (vehicle) and a known antimalarial as a positive control.

-

Assay Plate Setup: Transfer 50 µL of each drug dilution in triplicate to a 96-well black, clear-bottom microplate.

-

Addition of Parasites: Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete culture medium. Add 50 µL of this suspension to each well of the assay plate.

-

Incubation: Place the plate in a modular chamber, flush with a gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.

-

Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control and determine the IC50 value by non-linear regression analysis.

In Vitro Gametocytogenesis and Gamete Formation Assay

NITD-609 has also been shown to have activity against the sexual stages of the parasite, which is crucial for blocking malaria transmission.[5]

Materials:

-

P. falciparum gametocyte-producing strain (e.g., NF54)

-

Gametocyte culture medium

-

NITD-609 stereoisomers

-

Ookinetogenesis medium

-

Giemsa stain

-

Microscope

Step-by-Step Methodology:

-

Gametocyte Induction and Culture: Induce gametocytogenesis from asexual cultures and maintain the developing gametocytes for approximately 14 days until mature stage V gametocytes are present.

-

Drug Treatment: Expose mature gametocyte cultures to various concentrations of each NITD-609 stereoisomer for 48 hours.

-

Exflagellation Assay (Male Gamete Formation): After drug exposure, stimulate exflagellation by a temperature drop and the addition of ookinetogenesis medium.

-

Quantification: Count the number of exflagellation centers per field of view under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of exflagellation for each drug concentration compared to a drug-free control to determine the IC50 for male gamete formation. A similar approach can be used to assess the viability of female gametes.

Stereoselective Synthesis of NITD-609

The synthesis of the biologically active (1R, 3S)-NITD-609 in an enantiomerically pure form is a significant challenge. Several stereoselective synthetic routes have been developed. One efficient approach involves a direct catalytic asymmetric alkynylation of a ketimine to establish the crucial tetrasubstituted stereocenter.[3] This is followed by a series of reactions, including intramolecular hydroamination, to construct the spirocyclic core.

Synthetic Scheme Overview:

Caption: A generalized stereoselective synthesis route to NITD-609.

Alternatively, chiral separation of the racemic mixture using techniques such as chiral high-performance liquid chromatography (HPLC) can be employed to isolate the desired (1R, 3S)-enantiomer.

Conclusion and Future Perspectives

The structural activity relationship of NITD-609 stereoisomers provides a compelling case study on the importance of stereochemistry in drug design. The exquisite selectivity of the (1R, 3S) enantiomer for PfATP4 highlights the precise molecular recognition required for potent antimalarial activity. This understanding is crucial for the ongoing development of second-generation spiroindolones and other PfATP4 inhibitors.

Future research should focus on obtaining high-resolution co-crystal structures of the active (1R, 3S)-NITD-609 and its inactive stereoisomers bound to PfATP4. This would provide definitive insights into the specific binding interactions that govern stereoselectivity and could guide the rational design of new analogs with improved potency and pharmacokinetic profiles. Furthermore, a detailed quantitative analysis of the in vitro and in vivo activity of all four stereoisomers would provide a more complete picture of the SAR and further solidify our understanding of this important new class of antimalarial agents.

References

-

Turner, H. (2016). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Future Medicinal Chemistry, 8(2), 227-38. [Link]

-

van Pelt-Koops, J. C., Pett, H. E., Graumans, W., van der Vegte-Bolmer, M., van Gemert, G. J., Rottmann, M., ... & Sauerwein, R. W. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial agents and chemotherapy, 56(7), 3544-3548. [Link]

- Yeung, B. K., Zou, B., Rottmann, M., Lakshminarayana, S. B., Ang, S. H., Leong, S. Y., ... & Diagana, T. T. (2010). Spirotetrahydro β-carbolines (spiroindolones): a new class of potent and orally efficacious compounds for the treatment of malaria. Journal of medicinal chemistry, 53(14), 5155-5163.

-

Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]

- Flannery, E. L., Fidock, D. A., Winzeler, E. A., & Akabas, M. H. (2013). The P-type cation-transporter ATPase 4, PfATP4, is a parasite plasma membrane Na+ pump and the target of the spiroindolone antimalarials. Cell host & microbe, 14(6), 631-641.

- Kuhen, K. L., Chatterjee, A. K., Rottmann, M., Gagaring, K., Re-gan, C., Nagle, A., ... & Winzeler, E. A. (2014). KAE609 (Cipargamin), a fast-acting potent, antimalarial clinical candidate with a novel mechanism of action. Antimicrobial agents and chemotherapy, 58(9), 5379-5386.

- Novartis Institutes for BioMedical Research. (2010). Progressing the global antimalarial portfolio: Finding drugs which target multiple Plasmodium life stages. Parasitology, 137(14), 2073-2083.

- Spillman, N. J., Allen, R. J., McNamara, C. W., Yeung, B. K., Diagana, T. T., Winzeler, E. A., & Kirk, K. (2013). Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. Cell host & microbe, 13(2), 227-237.

- Lehane, A. M., & Kirk, K. (2014). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International journal for parasitology. Drugs and drug resistance, 4(3), 231-238.

- White, N. J., Pukrittayakamee, S., Phyo, A. P., Rueangweerayut, R., Nosten, F., Jittamala, P., ... & Diagana, T. T. (2014). Spiroindolone KAE609 for falciparum and vivax malaria. New England Journal of Medicine, 371(5), 403-410.

-

Takada, H., Nemoto, T., & Takemoto, Y. (2015). Stereoselective Total Synthesis of KAE609 via Direct Catalytic Asymmetric Alkynylation to Ketimine. Organic letters, 17(19), 4806-4809. [Link]

- Dembele, L., Franetich, J. F., Lorthiois, A., Gego, A., Chong, A., Bach, F., ... & Mazier, D. (2014). The spiroindolone KAE609 is a potent, fast-acting, and specific inhibitor of Plasmodium vivax liver-stage development. Antimicrobial agents and chemotherapy, 58(2), 893-898.

- Vaughan, A. M., Pin-Kuang, C., & Kappe, S. H. (2012). Spiroindolones, a new and potent chemotype for the treatment of malaria. Trends in parasitology, 28(3), 85-89.

- Novartis. (2010, September 2). Novartis discovers novel compound class to fight drug resistant malaria. [Press release].

- van Pelt-Koops, J. C., et al. (2012). The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector. Antimicrobial Agents and Chemotherapy, 56(7), 3544-3548.

- Le Manach, C., et al. (2015). Structure-activity relationship of the spiroindolone class of antimalarial agents. Journal of medicinal chemistry, 58(21), 8721-8730.

- Meister, S., et al. (2011). Imaging of Plasmodium liver stages to drive next-generation anti-malaria drug discovery. Science, 334(6061), 1372-1377.

- Plouffe, D., et al. (2008). In silico activity profiling reveals the mechanism of action of antimalarials.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cipargamin. Retrieved from [Link]

- Jimenez-Diaz, M. B., et al. (2014). (+)-SJ733, a clinical candidate for malaria that acts through a novel mechanism of action. Proceedings of the National Academy of Sciences, 111(50), E5455-E5462.

- Vaidya, A. B., & Mather, M. W. (2014). The plastid-derived PI(4)K is a druggable target for malaria. Cell host & microbe, 16(5), 563-565.

- Zeeman, A. M., et al. (2014). A quantitative assay for the detection of piperaquine resistance in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 58(8), 4893-4899.

-

WWARN. (n.d.). In vitro Assessment of Antimalarial Drug Efficacy. Retrieved from [Link]

- Smilkstein, M., et al. (2004). A high-throughput screen for next-generation antimalarials.

- Johnson, J. D., et al. (2011). A high-throughput, cell-based screen for inhibitors of Plasmodium falciparum proliferation. Antimicrobial agents and chemotherapy, 55(2), 735-742.

- Spillman, N. J., et al. (2013). PfATP4 is a P-type ATPase that regulates intracellular Na+ concentration in Plasmodium falciparum and is the target of the spiroindolone antimalarials. Cell host & microbe, 13(2), 227-237.

- Flannery, E. L., et al. (2015). Mutations in the P-type cation-transporter ATPase 4, PfATP4, mediate resistance to both aminopyrazole and spiroindolone antimalarials. ACS chemical biology, 10(2), 413-420.

- Dennis, A. S., et al. (2018). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator.

- Bhattacharjee, A. K., et al. (2013). A surrogate marker for piperaquine-resistant Plasmodium falciparum malaria. The Journal of infectious diseases, 208(9), 1481-1489.

Sources

- 1. SID 374883822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cipargamin | C19H14Cl2FN3O | CID 44469321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of spiroindolone antimalarials

An In-Depth Technical Guide to the Discovery and Development of Spiroindolone Antimalarials

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence and spread of resistance to frontline artemisinin-based combination therapies (ACTs) represent a critical threat to global malaria control. This exigency has catalyzed the search for new antimalarials with novel mechanisms of action. This technical guide provides a comprehensive overview of the discovery and development of the spiroindolones, a potent and fast-acting class of antimalarial agents. We will trace their journey from a high-throughput phenotypic screen to the clinical evaluation of the lead candidate, cipargamin (KAE609). This guide elucidates the pivotal experimental choices, the elucidation of its unique mechanism of action targeting the parasite's sodium ion pump PfATP4, the strategic lead optimization campaign, and the subsequent preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

The Impetus for Innovation: A Post-Artemisinin Crisis

For decades, ACTs have been the cornerstone of malaria treatment. However, reports of delayed parasite clearance and increased treatment failure rates, particularly in Southeast Asia, signaled the rise of artemisinin resistance.[1][2] This alarming development created an urgent medical need for new chemical classes of antimalarials that could circumvent existing resistance mechanisms.[3][4] The ideal candidate would possess a novel mode of action, rapid parasite killing kinetics, activity against both Plasmodium falciparum and P. vivax, and a favorable safety and pharmacokinetic profile compatible with a simple dosing regimen.[1][5]

Discovery via Phenotypic Screening

The journey of the spiroindolones began not with a specific target in mind, but with a target-agnostic, whole-cell phenotypic screen.[3][6] This approach prioritizes the desired biological outcome—killing the parasite—over inhibiting a pre-selected enzyme, thereby increasing the probability of discovering compounds with novel mechanisms.

Scientists at the Novartis Institute for Tropical Diseases (NITD), in collaboration with partners including the Medicines for Malaria Venture (MMV) and the Wellcome Trust, screened a library of approximately 12,000 natural products and synthetic compounds against the intra-erythrocytic stages of P. falciparum.[1][6][7] This high-throughput screen identified 275 initial "hits," which were further triaged to 17 promising candidates.[7] Among these was a racemic spirotetrahydro β-carboline, also known as a spiroindolone, which exhibited an in vitro 50% inhibitory concentration (IC50) of 90 nM.[8] This hit was notable for its unique three-dimensional spirocyclic core, favorable physicochemical properties, and lack of structural alerts, making it an excellent starting point for a medicinal chemistry campaign.[8][9]

Workflow: From Library to Lead Candidate

The overall discovery and development pathway is a multi-stage process designed to systematically identify, optimize, and validate a new drug candidate.

Caption: High-level workflow for spiroindolone antimalarial development.

Mechanism of Action: Targeting the Parasite's Achilles' Heel

A critical step in developing a new drug class is understanding its mechanism of action (MoA). Early studies suggested that spiroindolones rapidly inhibit protein synthesis in the parasite.[1][2] However, the precise molecular target remained unknown.

The causality behind the MoA discovery was rooted in a classic forward genetics approach: generating resistance. P. falciparum parasites were cultured under sublethal drug pressure to select for resistant mutants.[1] Whole-genome sequencing of these resistant parasites revealed single-nucleotide polymorphisms (SNPs) consistently located in one gene: PF3D7_1211900.[1][2] This gene encodes the P-type cation-transporter ATPase4 (PfATP4).[1][3]

PfATP4 functions as a sodium-potassium pump on the parasite's plasma membrane, responsible for extruding Na+ ions to maintain a low intracellular sodium concentration, a state essential for parasite survival.[4][10] The discovery that spiroindolones bind to and inhibit PfATP4 was a breakthrough.[3][11] This inhibition leads to a rapid and fatal disruption of the parasite's sodium homeostasis, causing an influx of Na+, cellular swelling, and ultimately, parasite death.[4][11] The fact that PfATP4 is essential for the parasite but absent in mammals makes it an ideal and highly selective drug target.[4]

Signaling Pathway: Disruption of Sodium Homeostasis

The mechanism is a direct biochemical assault on a fundamental physiological process of the parasite.

Caption: Mechanism of action of spiroindolone antimalarials via PfATP4 inhibition.

Lead Optimization: From Hit to Clinical Candidate

The initial racemic hit, while promising, required significant chemical optimization to enhance its potency and drug-like properties. This "hit-to-lead" and subsequent "lead optimization" phase was a systematic structure-activity relationship (SAR) study.[8]

Key Optimization Strategies:

-

Stereochemistry Determination: The initial hit was a racemic mixture. Chiral separation and testing revealed that the antimalarial activity resided exclusively in the (1R, 3S) enantiomer, a crucial finding that immediately focused synthetic efforts.[8][12]

-

Scaffold Modification: Chemists explored variations in the core spirocyclic structure, finding that a six-membered spiro-derivative improved potency approximately threefold over the original five-membered ring.[9]

-

Substitution Patterns: Extensive modification of the oxindole and tetrahydro-β-carboline rings was performed. It was discovered that introducing halogen substituents (e.g., chlorine, trifluoromethyl) at specific positions on the indole moiety significantly increased potency and improved metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[8][13]

This iterative process of design, synthesis, and testing led to the identification of NITD609 (later named KAE609 and cipargamin ) as the lead clinical candidate.[1][14] Cipargamin displayed outstanding potency, with IC50 values in the low- to sub-nanomolar range against both drug-sensitive and drug-resistant P. falciparum strains, as well as clinical isolates of P. vivax.[1][15]

Data Presentation: SAR of Key Spiroindolone Analogs

The following table summarizes the properties of the initial hit and the optimized clinical candidate, cipargamin, illustrating the success of the lead optimization campaign.

| Compound | Stereochemistry | P. falciparum IC50 (nM) | Mouse Oral Bioavailability (%) | Key Feature | Reference |

| Initial Hit | Racemic | 90 | 59% | Phenotypic screen hit | [8][9] |

| NITD609/KAE609 | (1R, 3S) | 0.5 - 1.3 | Excellent | Optimized potency & PK | [1][8] |

Preclinical and Clinical Development of Cipargamin (KAE609)

With a potent and optimized lead compound in hand, cipargamin entered formal preclinical and clinical development.

Preclinical Profile

Cipargamin demonstrated an exceptional preclinical profile. In the P. berghei mouse model of malaria, a single oral dose was sufficient to cure the infection.[1][7] Its pharmacokinetic properties were compatible with once-daily oral dosing.[1] Crucially, it was active against all intra-erythrocytic stages of the parasite, including the ring, trophozoite, and schizont stages, and also showed gametocytocidal activity, suggesting it could have transmission-blocking potential.[16][17][18]

Clinical Trials

Cipargamin advanced rapidly into human trials.[19]

-

Phase I: Studies in healthy volunteers showed the drug was generally well-tolerated and had a favorable pharmacokinetic profile.[20][21]

-

Phase II: Trials in patients with uncomplicated P. falciparum and P. vivax malaria demonstrated unprecedented efficacy.[16][22] Cipargamin monotherapy resulted in a median parasite clearance time (PCT) of 8-12 hours, which is significantly faster than even the artemisinins (median PCT of 24-44 hours).[22][23] This rapid activity was maintained against artemisinin-resistant parasites carrying kelch13 mutations.[22]

However, the clinical studies also highlighted two important considerations:

-

Hepatotoxicity Signal: A potential safety concern regarding elevated liver enzymes (hepatotoxicity) was noted, requiring careful monitoring in subsequent trials.[16][17][18]

-

Resistance Potential: As a monotherapy, treatment failures were associated with the emergence of parasites carrying mutations in the pfatp4 gene, most notably the G358S mutation, which confers resistance.[22] This underscored the necessity of developing cipargamin as part of a combination therapy to protect its efficacy, a standard practice for all modern antimalarials.[22]

Cipargamin is currently being evaluated in further clinical trials, including as an intravenous formulation for severe malaria and in combination with other antimalarials like ganaplacide for uncomplicated malaria.[24][25][26]

Experimental Protocols

The following protocols represent cornerstone methodologies used in the discovery and characterization of the spiroindolone class.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

-

Principle of the Assay: This assay measures parasite DNA content as an indicator of parasite proliferation. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites. A reduction in fluorescence in drug-treated wells compared to controls indicates inhibition of parasite growth.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in a 96-well plate to create a range of concentrations for IC50 determination.

-

Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Isolate parasites at the ring stage.

-

Assay Plate Setup: Add 100 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well of the compound dilution plate. Include positive (e.g., artesunate) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the assay plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: Prepare a lysis buffer containing Tris, EDTA, saponin, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

-

Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Subtract background fluorescence from uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: MoA Deconvolution via In Vitro Resistance Selection

-

Principle of the Assay: This method identifies a drug's molecular target by evolving parasites that can survive in the presence of the drug. Genetic mutations that confer this survival advantage are then identified through whole-genome sequencing, pointing directly to the drug's target or resistance pathway.

-

Step-by-Step Methodology:

-

Initiate Drug Pressure: Start with a high-density culture of wild-type P. falciparum (e.g., 10^8-10^9 parasites). Expose the culture to the spiroindolone compound at a concentration equivalent to its 2-3x IC50.

-

Monitor and Maintain Culture: Monitor the culture daily via Giemsa-stained blood smears. Change the media and add fresh drug every 48 hours.

-

Increase Drug Pressure: Once the parasite culture has recovered and is growing steadily, incrementally increase the drug concentration. Repeat this process over several weeks to months. The goal is to select for parasites that can tolerate high concentrations of the drug.

-

Isolate Resistant Clones: Once a stable, drug-resistant parasite line is established, perform limiting dilutions to isolate clonal populations.

-

Confirm Resistance Phenotype: Perform the IC50 assay (Protocol 1) on the resistant clones and compare the results to the parental wild-type strain to quantify the fold-shift in resistance.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant clone and the parental strain.

-

Whole-Genome Sequencing (WGS): Perform next-generation sequencing on the extracted gDNA.

-

Bioinformatic Analysis: Align the sequencing reads from the resistant parasite to the P. falciparum reference genome. Compare this to the aligned reads from the parental strain to identify single-nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant line. A consistent mutation in the same gene across independently selected resistant lines provides strong evidence for the identity of the molecular target (in this case, PfATP4).

-

Conclusion and Future Outlook

The discovery and development of the spiroindolone class is a landmark achievement in modern antimalarial drug discovery. It serves as a powerful case study in the success of phenotypic screening for identifying novel mechanisms of action. The lead compound, cipargamin, with its rapid and potent activity against the parasite's sodium pump, PfATP4, represents one of the most promising new antimalarials to enter clinical development in over two decades.[20]

While challenges related to potential toxicity and the inevitable emergence of resistance remain, they are being proactively addressed through careful clinical monitoring and the strategic development of combination therapies. The spiroindolone story provides not only a new tool for the malaria eradication toolkit but also a validated drug target, PfATP4, for future discovery efforts.[4][10] The continued development of cipargamin and other PfATP4 inhibitors is a critical component of the global strategy to combat drug-resistant malaria and move towards a malaria-free world.

References

- Current time inform

- Spiroindolone. Wikipedia.

- Spiroindolones, a new and potent chemotype for the tre

- Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase Pf

- Novartis Institutes for Biomedical Research - Gates MalDA.

- Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (Pf

- Antimalarials Targeting the Malaria Parasite Cation ATPase P.

- Understanding high-level resistance to antimalarial Pf

- Researchers uncover the mechanism behind malaria parasite sensitivity to spiroindolone-based drugs. BioWorld.

- The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica.

- Pharmacokinetic-Pharmacodynamic Analysis of Spiroindolone Analogs and KAE609 in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Novartis spearheads innovative malaria research project in newly created public-priv

- Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria.

- Cipargamin. Wikipedia.

- Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. MDPI.

- Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases | Oxford Academic.

- Spiroindolone – Knowledge and References. Taylor & Francis.

- PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. PMC - PubMed Central.

- MMV's Project of the Year for 2009 goes to Spiroindolones. Medicines for Malaria Venture.

- MMV, Novartis and partners discover novel antimalarial drug candid

- The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound.

- Novel Compound To Fight Drug Resistant Malaria. Medindia.

- Discovery of spirooxadiazoline oxindoles with dual-stage antimalarial activity. Miguel Prudêncio Lab.

- To Evaluate Efficacy, Safety, Tolerability and PK of Intravenous Cipargamin in Participants With Severe Plasmodium Falciparum Malaria. ClinicalTrials.gov.

- Research & Development. Novartis.

- Novartis to invest $250M in tropical disease drug research. BioPharma Dive.

- Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4) | Request PDF.

- Spiroindolone Nitd609 is a Novel Antimalarial Drug that Targets the P-type Atpase Pf

- Novartis and collaborators discover novel antimalarial drug candid

- Spiroindolones, a potent compound class for the tre

- Cipargamin. Medicines for Malaria Venture.

- Feeding the drug development pipeline through the discovery of novel chemistry. Medicines for Malaria Venture.

- The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica.

- Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. PubMed.

- The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PubMed.

- First-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending doses clinical study to assess the safety, tolerability, and pharmacokinetics of cipargamin administered intravenously in healthy adults. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Key Physicochemical Properties of the Spiroindolones.

- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.

- Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones)

- Malaria. Novartis.

- Synthesis of spiroquindolones: part I. | Download Scientific Diagram.

- The antimalaria activity of the spiroindolone hit and its two... | Download Scientific Diagram.

Sources

- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiroindolones, a potent compound class for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novartis spearheads innovative malaria research project in newly created public-private partnership | Medicines for Malaria Venture [mmv.org]

- 6. pamafrica-consortium.org [pamafrica-consortium.org]

- 7. Cipargamin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. malariaworld.org [malariaworld.org]

- 11. | BioWorld [bioworld.com]

- 12. mdpi.com [mdpi.com]

- 13. miguelprudencio.com [miguelprudencio.com]

- 14. Spiroindolone - Wikipedia [en.wikipedia.org]

- 15. MMV’s Project of the Year for 2009 goes to Spiroindolones | Medicines for Malaria Venture [mmv.org]

- 16. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]

- 17. researchgate.net [researchgate.net]

- 18. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Feeding the drug development pipeline through the discovery of novel chemistry | Medicines for Malaria Venture [mmv.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. journals.asm.org [journals.asm.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Cipargamin | Medicines for Malaria Venture [mmv.org]

- 26. novartis.com [novartis.com]

Cipargamin: A Stereochemical Deep Dive into a Next-Generation Antimalarial

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the chiral properties and absolute configuration of Cipargamin (also known as KAE609 or NITD609), a novel spiroindolone antimalarial agent. As Senior Application Scientists, our goal is to move beyond mere data points, offering a narrative grounded in the causality of experimental choices and the imperative of stereochemical purity in modern drug development. The biological activity of chiral drugs is intrinsically linked to their three-dimensional structure, making a thorough understanding and rigorous control of stereochemistry a non-negotiable aspect of the pharmaceutical development pipeline.

The Imperative of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1][2] These mirror-image isomers, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles because they interact differently with the chiral environment of the human body, such as enzymes and receptors.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, expressing a strong preference for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers).[3][4][5] This regulatory stance is driven by the need to optimize therapeutic efficacy and minimize potential adverse effects associated with the less active or potentially harmful enantiomer.[3][4] Cipargamin serves as a quintessential example of a modern therapeutic agent where a specific stereoisomer is responsible for the desired biological activity.

Cipargamin: Structure, Mechanism, and Stereochemical Significance

Cipargamin is a potent, fast-acting antimalarial compound that represents a new class of drugs known as spiroindolones.[6][7] Its novel mechanism of action distinguishes it from existing therapies.

-

Mechanism of Action : Cipargamin targets PfATP4, a P-type Na+ ATPase on the plasma membrane of the Plasmodium parasite.[6][7] By inhibiting this crucial sodium pump, it disrupts the parasite's sodium homeostasis, leading to osmotic stress, cell swelling, and ultimately, parasite death.[6] This mechanism is effective against various stages of the parasite's life cycle, including those resistant to current drugs.[7][8][9]

-

Core Structure : The chemical scaffold of Cipargamin features a complex spiro-fused ring system with two stereogenic centers. The precise three-dimensional arrangement of atoms at these centers dictates the molecule's ability to bind to its target.

The pharmacologically active enantiomer of Cipargamin has been unequivocally identified as having the (1R, 3S) absolute configuration .[6][7][10] Structure-activity relationship (SAR) studies have demonstrated that this specific stereochemical arrangement is essential for its high-potency antimalarial activity.[6][10] The development and synthesis of Cipargamin are therefore focused exclusively on producing this single, active isomer.

Data Summary: Cipargamin Properties

| Property | Description | Reference |

| IUPAC Name | (1'R,3'S)-5,7'-dichloro-6'-fluoro-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one | [11] |

| Molecular Formula | C₁₉H₁₄Cl₂FN₃O | [6][11] |

| Molar Mass | 390.24 g·mol⁻¹ | [6] |

| Absolute Config. | (1R, 3S) | [6][7][10] |

| Mechanism of Action | Inhibition of Plasmodium falciparum Na+ ATPase (PfATP4) | [6][7][8] |

| Biological Activity | Potent, fast-acting antimalarial against P. falciparum and P. vivax | [10][12] |

Analytical Workflows for Stereochemical Determination

Ensuring the correct absolute configuration and enantiomeric purity of a drug candidate like Cipargamin requires a suite of robust and validated analytical techniques. The following sections detail the core methodologies employed in this critical process.

Unambiguous Determination via X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive "gold standard" for determining the absolute configuration of chiral molecules. It provides a direct visualization of the three-dimensional atomic arrangement in a crystalline solid, leaving no room for ambiguity.

Causality of Method Choice : For a novel chemical entity like Cipargamin, establishing the absolute stereochemistry early in development is paramount. XRD is chosen for its ability to provide an irrefutable structural proof, which underpins all subsequent development and regulatory filings.

-

Crystal Growth (Rate-Limiting Step) :

-

Dissolve highly purified (1R, 3S)-Cipargamin in a suitable solvent system (e.g., methanol, acetone, ethyl acetate, or a mixture).

-

Employ a slow evaporation or solvent diffusion technique. Place the solution in a vial, loosely capped, inside a larger chamber containing a less volatile anti-solvent.

-

Allow the solvent to evaporate or diffuse slowly over several days to weeks at a constant temperature to promote the formation of single, high-quality crystals. The goal is to obtain well-ordered, defect-free crystals of sufficient size (>0.1 mm).

-

-

Crystal Mounting and Data Collection :

-

Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

-

Rotate the crystal and collect a series of diffraction patterns over a wide range of angles using a detector (e.g., CCD or CMOS).

-

-

Structure Solution and Refinement :

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Absolute Configuration Assignment :

-

Utilize anomalous dispersion effects, typically by measuring Friedel pairs. The differences in intensity between symmetry-related reflections (Bijvoet pairs) allow for the unambiguous determination of the absolute configuration.

-

Calculate the Flack parameter; a value close to 0 confirms the assigned (1R, 3S) configuration with high confidence.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Cipargamin - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cipargamin | Medicines for Malaria Venture [mmv.org]

- 9. pamafrica-consortium.org [pamafrica-consortium.org]

- 10. cipargamin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Cipargamin | C19H14Cl2FN3O | CID 44469321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]